Methyl 2-(bromomethyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC15795557

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO2S |

|---|---|

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | methyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |

| Standard InChI Key | SLMFIQGSMLATDA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CSC(=N1)CBr |

Introduction

Chemical Identity and Structural Characteristics

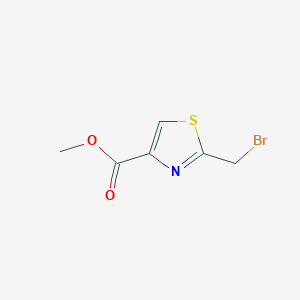

Methyl 2-(bromomethyl)thiazole-4-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring. Its molecular formula, C₆H₆BrNO₂S, corresponds to a molecular weight of 236.09 g/mol . The thiazole core is substituted with a bromomethyl (-CH₂Br) group at position 2 and a methoxycarbonyl (-COOCH₃) group at position 4, conferring both electrophilic and nucleophilic reactivity (Fig. 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1379370-87-2 | |

| Molecular Weight | 236.09 g/mol | |

| Molecular Formula | C₆H₆BrNO₂S | |

| Density | Not reported | |

| Melting/Boiling Points | Not available | |

| Storage Conditions | Dark, inert atmosphere |

The absence of reported melting/boiling points in literature suggests sensitivity to thermal degradation, necessitating cautious handling under controlled conditions .

Synthetic Routes and Optimization

Direct Bromination of Thiazole Precursors

A common synthesis involves bromination of methyl 2-methylthiazole-4-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation. This method selectively substitutes the methyl group at position 2 with bromine, yielding the bromomethyl derivative. Alternative approaches employ phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in aprotic solvents, though these may lead to over-bromination.

Cyclocondensation Strategies

Thiazole rings can be constructed via Hantzsch thiazole synthesis, reacting α-bromo ketones with thioamides. For example, ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate (CAS 78502-71-3), a structural analog, is synthesized by cyclizing ethyl bromopyruvate with thioacetamide derivatives. Adapting this method to methyl esters would involve substituting ethyl bromopyruvate with methyl equivalents.

Reactivity and Functionalization

The bromomethyl group at position 2 is a reactive handle for nucleophilic substitution (SN2) reactions, enabling diverse derivatization:

Alkylation and Arylation

Reaction with amines, alcohols, or thiols displaces bromide, forming C-N, C-O, or C-S bonds. For instance, treatment with primary amines generates 2-(aminomethyl)thiazole-4-carboxylates, precursors to antimicrobial agents .

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Enzyme Inhibition

Thiazole derivatives target bacterial fatty acid synthesis enzymes like β-ketoacyl-ACP synthase (mtFabH). Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH (IC₅₀ = 2.43 µM), suggesting that bromomethyl-containing analogs might modulate enzyme activity through covalent interactions .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Thiazole-4-Carboxylate Derivatives

The bromomethyl group in the target compound enhances reactivity compared to simpler bromo-substituted analogs, enabling diverse functionalization .

Future Directions

-

Antimicrobial Drug Development: Optimizing bromomethyl-derived thiazoles for improved pharmacokinetics and reduced toxicity.

-

Targeted Covalent Inhibitors: Exploiting the bromomethyl group for irreversible binding to cysteine residues in enzymes .

-

Polymer Chemistry: Incorporating thiazole motifs into conductive polymers for electronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume